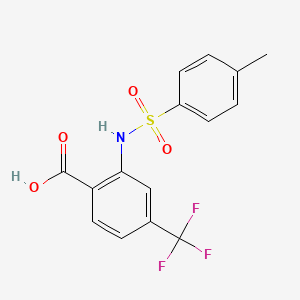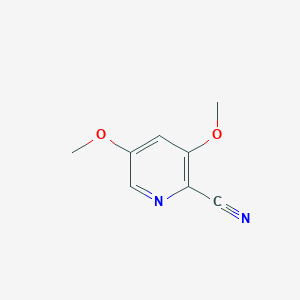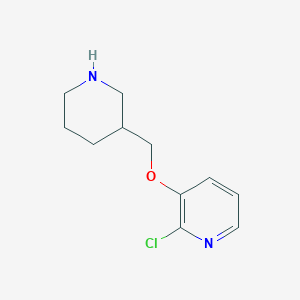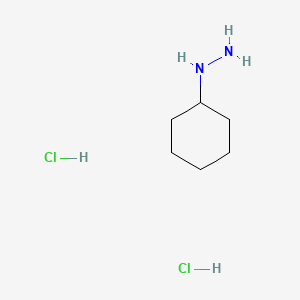
5-Chloro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
5-Chloro-2-(trifluoromethyl)phenylboronic acid, also known as 5-Cl-TFPBA, is a widely used compound in the field of scientific research. It is a type of organoboron compound, containing a carbon-boron bond and a trifluoromethyl group. As a boronic acid, it is often used as a catalyst in organic synthesis and as a reagent in biochemical processes.
Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-(trifluoromethyl)phenylboronic acid is studied for its synthesis methods, aiming for high purity and production efficiency in industrial applications. Its structural verification involves techniques like IR, 1H NMR, and 13C NMR (Ren Yuan-long, 2007).
Catalytic Applications
This compound is a catalyst in the dehydrative amidation between carboxylic acids and amines. Its effectiveness is attributed to the ortho-substituent of boronic acid, which plays a crucial role in preventing amines' coordination to the boron atom, thus accelerating the amidation process. This catalysis is particularly significant for α-dipeptide synthesis (Ke Wang et al., 2018).
C-H Silylation
In the context of C-H silylation, this compound is used as a directing agent. This involves temporary attachment to the boronyl group via Ru-catalyzed silylation with hydrosilanes. The regioselective silylation at ortho-positions yields good results, especially for phenylboronic acids with para-substituents such as chloro, fluoro, methyl, methoxy, and trifluoromethyl groups (H. Ihara & M. Suginome, 2009).
Electroluminescent Properties
Research into the electroluminescent properties of mono-cyclometalated platinum(II) complexes employs this compound. This study focuses on synthesizing and characterizing complexes for potential optoelectronic applications (A. Ionkin et al., 2005).
Antibacterial Activity
Recent studies explore the antibacterial potency of (trifluoromethoxy)phenylboronic acids, including this compound. These compounds have shown promising interactions against bacteria like Escherichia coli and Bacillus cereus, potentially offering new avenues in antimicrobial therapy (Agnieszka Adamczyk-Woźniak et al., 2021).
Fluorescence Quenching Studies
The fluorescence quenching properties of this compound are investigated, providing insights into the molecular interactions and quenching mechanisms that are relevant to developing sensitive analytical methods for various applications (H. S. Geethanjali et al., 2015).
Chemical Engineering Applications
This compound and its derivatives are utilized in chemical engineering for forming reversible complexes with polyol compounds. This has significant applications in areas like insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway facilitates the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki-Miyaura cross-coupling reaction , facilitating the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound could be affected by changes in these conditions. Additionally, safety precautions should be taken to avoid dust formation and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIBSAMAZDGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673890 | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195945-67-5 | |
| Record name | B-[5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195945-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)


![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)



![3-[(4-Methoxyphenoxy)methyl]pyrrolidine](/img/structure/B1462823.png)


